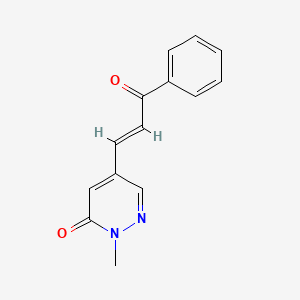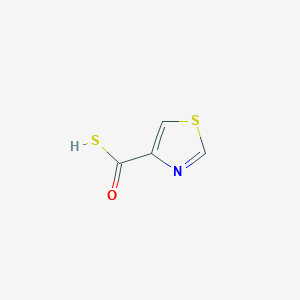
1,3-thiazole-4-carbothioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole-4-carbothioic O-acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Thiazole-4-carbothioic O-acid can be synthesized through various methods. One common approach involves the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under reflux conditions . Another method includes the use of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions at elevated temperatures or microwave irradiation .
Industrial Production Methods: Industrial production of thiazole derivatives often employs the Hantzsch synthesis, which involves the reaction of primary thioamides with α-halocarbonyl compounds . This method is favored for its efficiency and high yield of thiazole derivatives.
化学反応の分析
Types of Reactions: Thiazole-4-carbothioic O-acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles and sulfonated thiazoles.
科学的研究の応用
Thiazole-4-carbothioic O-acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
作用機序
The mechanism of action of thiazole-4-carbothioic O-acid involves its interaction with biological targets such as enzymes and receptors. For instance, thiazole derivatives can inhibit the activity of enzymes like DNA gyrase, leading to antibacterial effects . The compound’s aromaticity and electron-donating properties allow it to participate in various biochemical pathways, modulating cellular functions .
類似化合物との比較
Thiazole: A parent compound with similar structural features but lacking the carbothioic acid group.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Oxazole: Similar to thiazole but with an oxygen atom replacing the sulfur atom.
Uniqueness: Thiazole-4-carbothioic O-acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
79582-99-3 |
|---|---|
分子式 |
C4H3NOS2 |
分子量 |
145.2 g/mol |
IUPAC名 |
1,3-thiazole-4-carbothioic S-acid |
InChI |
InChI=1S/C4H3NOS2/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) |
InChIキー |
FHNQFSBZQGCURP-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


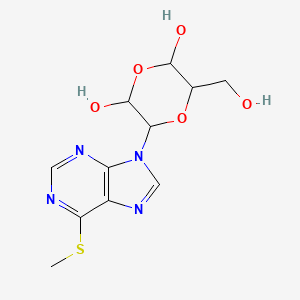
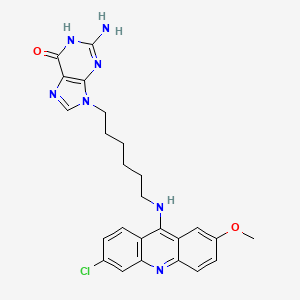
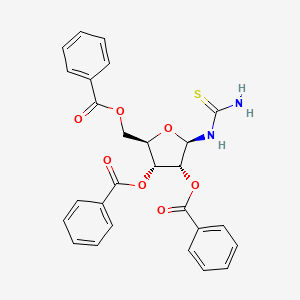
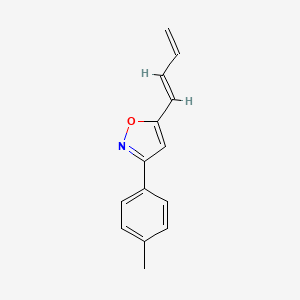
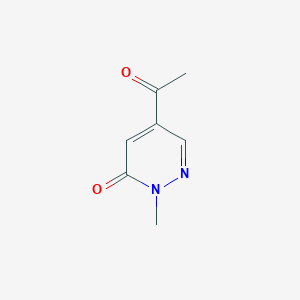
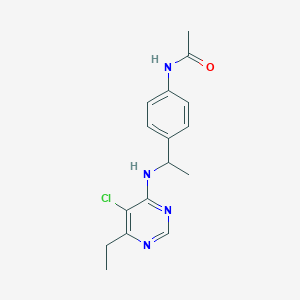
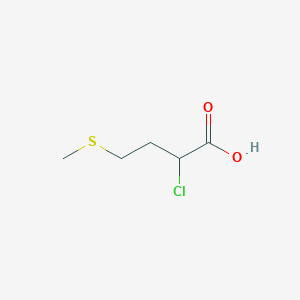

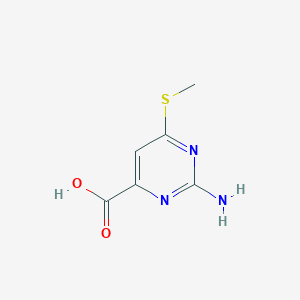
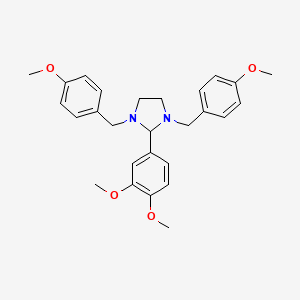
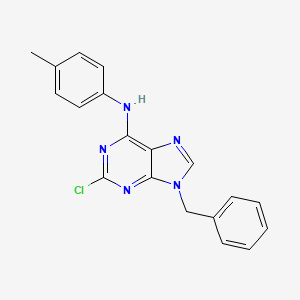
![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
